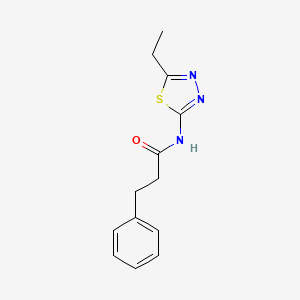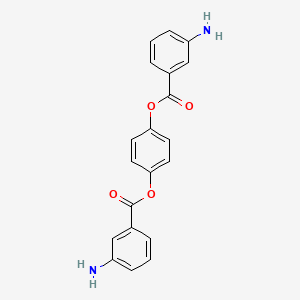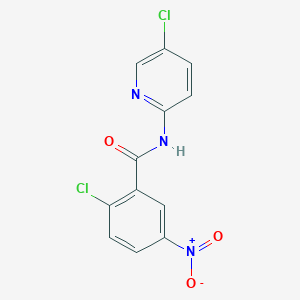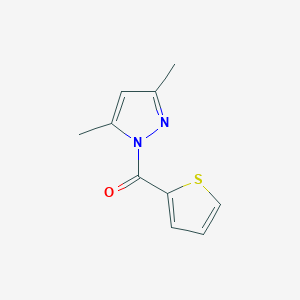![molecular formula C13H20N4O3 B5627779 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)
1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane” belongs to a class of chemicals known for their diverse range of biological activities and chemical properties. Pyrazole derivatives, in particular, have been extensively studied for their potential applications in various fields, including pharmaceuticals and materials science. This compound, with its unique structure, presents interesting possibilities for exploration in these areas.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategies like the condensation of hydrazines with diketones or the reaction of enaminones with hydrazonoyl halides. A study by Reddi et al. (1990) demonstrates a method that might be adaptable for synthesizing structures similar to our compound of interest, through Michael addition and subsequent cyclization steps (Reddy, Rajanarendar, & Krishnamurthy, 1990).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the structure of a related compound was determined by Day et al. (1973) through direct photolysis and subsequent X-ray crystallographic analysis (Day, McDonald, Anderson, Bartczak, & Hodder, 1973).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. Korotaev et al. (2006) explored the nucleophilic addition of acetylacetone and ethyl acetoacetate to 3-nitro-2-trihalomethyl-2H-chromenes, which could offer insights into the reactivity of similar nitro-substituted pyrazole compounds (Korotaev, Sosnovskikh, Kutyashev, & Kodess, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on “1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane” is not available, studies on similar compounds provide a foundation for understanding how structural features influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are significantly influenced by the substitution pattern on the pyrazole ring. The presence of a nitro group and an azepane moiety in the compound of interest suggests a potential for unique reactivity and interaction profiles, as demonstrated in related research by Guo et al. (2014) on the annulation reactions of enals with azoalkenes, leading to pyrazole derivatives (Guo, Sahoo, Daniliuc, & Glorius, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-13(17(19)20)11(2)16(14-10)9-12(18)15-7-5-3-4-6-8-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQPVPZRIXOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5627704.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-methoxyphenol](/img/structure/B5627730.png)


![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)
![2-(2-fluorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5627757.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)

![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627765.png)
![(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid](/img/structure/B5627767.png)

![5-tert-butyl-4-[(3-methoxy-2-oxopyridin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5627785.png)